2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Dimethylbutanoylamino Group: This step involves the acylation of an amine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Coupling with Acetic Acid Derivative: The final step involves coupling the triazole derivative with a suitable acetic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction.
Purification: Typically involving crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dimethylbutanoylamino moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or sulfonates under basic conditions.
Major Products
Oxidized Derivatives: Such as triazole N-oxides.
Reduced Derivatives: Including alcohols or amines.
Substituted Triazoles: With various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure is similar to known pharmacophores, making it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid depends on its specific application. In drug development, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Acetic Acid Derivatives: Including 2-(1H-1,2,3-triazol-4-yl)acetic acid.
Uniqueness
Structural Features: The presence of the 3,3-dimethylbutanoylamino group distinguishes it from other triazole derivatives, potentially offering unique biological activities.
Reactivity: The specific arrangement of functional groups may confer unique reactivity patterns, making it valuable in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-[4-[(3,3-dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)4-9(16)12-5-8-6-15(14-13-8)7-10(17)18/h6H,4-5,7H2,1-3H3,(H,12,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAGMWWQPDIBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.